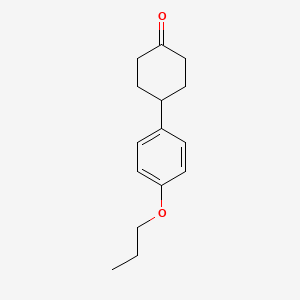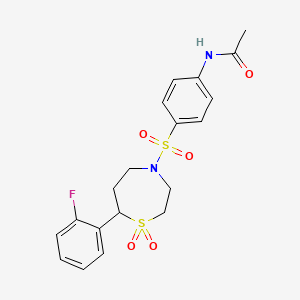
N-(4-((7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within the compound. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include reactions with other compounds under various conditions, its reactivity, and the products of these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability. It could also involve studying how these properties change under different conditions .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Studies have shown that sulfonamide derivatives, similar in structure to N-(4-((7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide, exhibit promising antimicrobial properties. For example, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to use them as antimicrobial agents. The synthesized compounds demonstrated significant in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Darwish, E., Abdel Fattah, A. M., Attaby, F., & Al-Shayea, Oqba N., 2014).
Immunomodulatory Effects
Another area of interest is the modulation of the immune response to tumors. Wang et al. (2004) explored the effects of a novel synthetic compound on immune response, demonstrating its capability to enhance the activity of lymphocytes and macrophages against tumor cells. This compound also showed potential in restoring immune functions in immunodepressed mice, suggesting its application in immunotherapy against cancer (Wang, B. S., Ruszala-Mallon, V., Wallace, R., Citarella, R., Lin, Yang-i, & Durr, F., 2004).
Anticancer Activities
Research into sulfonamide derivatives has also indicated their potential in cancer treatment. Ghorab et al. (2015) reported on the synthesis of novel sulfonamide derivatives exhibiting cytotoxic activity against various cancer cell lines, including breast and colon cancer. This study underscores the potential of such compounds in developing new anticancer therapies (Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Arafa, Reem K., 2015).
Neuropharmacological Applications
The neuropharmacological profile of certain peripheral benzodiazepine receptor agonists highlights the potential of structurally similar compounds in treating neurological disorders. Okuyama et al. (1999) studied the receptor binding and behavioral profiles of novel selective agonists for the peripheral benzodiazepine receptor, demonstrating anxiolytic-like properties without affecting spontaneous locomotor activity in mice. This suggests a promising avenue for the development of anxiolytic drugs with fewer side effects (Okuyama, S., Chaki, S., Yoshikawa, R., Ogawa, S., Suzuki, Y., Okubo, T., Nakazato, A., Nagamine, M., & Tomisawa, K., 1999).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-[[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]sulfonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S2/c1-14(23)21-15-6-8-16(9-7-15)29(26,27)22-11-10-19(28(24,25)13-12-22)17-4-2-3-5-18(17)20/h2-9,19H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZNCBGXXSZMDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2676375.png)
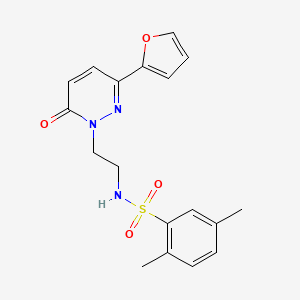
![8-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B2676379.png)
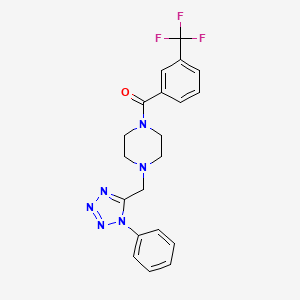
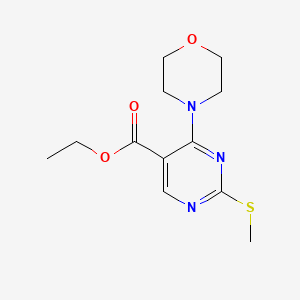
![Cyclohexyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2676383.png)
![2-fluoro-N-[2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2676384.png)

![1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene](/img/structure/B2676390.png)
![17-(2,4-Difluorophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2676392.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2676394.png)
![5-chloro-2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2676397.png)
